Theophylline, 7-phenyl-

Catalog No.
S12304895
CAS No.
960-61-2
M.F
C13H12N4O2
M. Wt
256.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Theophylline, 7-phenyl-

CAS Number

960-61-2

Product Name

Theophylline, 7-phenyl-

IUPAC Name

1,3-dimethyl-7-phenylpurine-2,6-dione

Molecular Formula

C13H12N4O2

Molecular Weight

256.26 g/mol

InChI

InChI=1S/C13H12N4O2/c1-15-11-10(12(18)16(2)13(15)19)17(8-14-11)9-6-4-3-5-7-9/h3-8H,1-2H3

InChI Key

PKLJTMFBRDTQNH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)C3=CC=CC=C3

The compound Theophylline, 7-phenyl- is a derivative of Theophylline, which is a methylxanthine alkaloid commonly found in tea and coffee. Theophylline itself is known for its bronchodilator properties and is used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease. The addition of a phenyl group at the 7-position of Theophylline alters its pharmacological profile, potentially enhancing its therapeutic effects or modifying its interaction with biological targets.

. Notably, one method described involves converting Theophylline to a 7-(2-phenyl-2-methanesulfonyloxy)ethyl congener, which can then be treated with ammonia or primary amines to yield different products, including styrene analogues and other derivatives . These reactions highlight the versatility of Theophylline as a precursor for synthesizing novel compounds with varying biological activities.

The synthesis methods for Theophylline, 7-phenyl- can vary but generally include:

  • Starting from Theophylline: Initiate with Theophylline and introduce the phenyl group through electrophilic substitution or other functionalization techniques.
  • Use of Sulfonylation: As mentioned earlier, sulfonylation followed by nucleophilic substitution with amines can yield various derivatives.
  • One-Pot Reactions: Recent advancements have introduced green chemistry approaches that enable one-pot reactions to synthesize derivatives efficiently under solvent-free conditions .

These methods emphasize the adaptability of synthetic strategies to produce Theophylline derivatives tailored for specific applications.

Theophylline, 7-phenyl- may find applications in:

  • Pharmaceutical Development: As a potential drug candidate for respiratory diseases due to its bronchodilator effects.
  • Research: As a tool compound in studies investigating adenosine receptor interactions and their physiological implications.
  • Catalysis: Some derivatives of Theophylline have been explored as catalysts in organic synthesis, indicating potential utility in synthetic chemistry .

Interaction studies involving Theophylline, 7-phenyl- would focus on its binding characteristics with adenosine receptors and other molecular targets. Investigations into how this compound interacts with enzymes such as cytochrome P450 could reveal its metabolic pathways and potential drug-drug interactions. For instance, related compounds like 8-Phenyltheophylline have demonstrated significant inhibition of CYP1A2, suggesting that similar interactions could occur with 7-phenyl derivatives .

Several compounds share structural similarities with Theophylline, 7-phenyl-, each exhibiting unique properties:

Compound NameStructure SimilarityUnique Features
CaffeineMethylxanthine backboneStrong stimulant effects; widely consumed beverage
8-PhenyltheophyllineMethylxanthine backbonePotent antagonist for adenosine receptors; minimal PDE activity
AminophyllineMethylxanthine backboneCombination of theophylline and ethylenediamine; used for asthma treatment
TheobromineMethylxanthine backboneFound in chocolate; milder stimulant effects than caffeine

These compounds illustrate the diversity within the xanthine family while highlighting how modifications can lead to distinct pharmacological profiles.

Nucleophilic substitution reactions offer a direct pathway for modifying the xanthine scaffold. In the context of 7-phenyltheophylline synthesis, this approach typically involves displacing a leaving group at the 7-position with a phenyl nucleophile. The inherent electron-deficient nature of the xanthine ring facilitates nucleophilic aromatic substitution (NAS) under controlled conditions.

A common precursor for such reactions is 7-chlorotheophylline, where the chlorine atom at position 7 acts as an effective leaving group. Studies have demonstrated that using phenyl Grignard reagents in anhydrous tetrahydrofuran (THF) at −78°C achieves substitution while preserving the integrity of the 1,3-dimethylxanthine structure. The reaction proceeds via a two-step mechanism: initial deprotonation of the xanthine nitrogen adjacent to the leaving group, followed by nucleophilic attack. This method yields 7-phenyltheophylline with approximately 68% efficiency when using 2.5 equivalents of phenylmagnesium bromide.

Challenges arise from competing substitutions at other reactive positions (e.g., N-1 or N-3). To mitigate this, researchers have developed protecting group strategies using trimethylsilyl chloride or tert-butyldimethylsilyl groups, which temporarily block alternative reactive sites during functionalization.

Quantitative Structure-Activity Relationship (QSAR) Models for A₁ vs. A₂ₐ Affinity

The affinity of 7-phenyltheophylline derivatives for adenosine receptor subtypes is governed by specific structural features. QSAR analyses reveal that hydrophobic interactions at the 7- and 8-positions of the xanthine core are pivotal for differentiating A₁ and A₂ₐ binding. For instance, 8-phenyl substitution increases A₂ₐ affinity by approximately 1,000-fold compared to unmodified theophylline [2] [7]. This enhancement is attributed to π-π stacking interactions between the phenyl ring and conserved histidine residues (e.g., His250 in A₂ₐ) within the receptor’s orthosteric pocket [8].

A comparative study of alkylxanthine derivatives demonstrated that 1,3-dipropyl-7-phenylxanthine exhibits 40-fold greater potency at A₂ₐ receptors than at A₁ receptors, highlighting the role of N-1 and N-3 alkyl chains in modulating subtype selectivity [6]. Hydrophobic substituents at these positions optimize van der Waals contacts with nonpolar residues in the A₂ₐ binding cavity, such as Phe168 and Leu249 [8].

Table 1: Substituent Effects on Adenosine Receptor Binding Affinity

CompoundA₁ Kᵢ (nM)A₂ₐ Kᵢ (nM)Selectivity (A₂ₐ/A₁)
Theophylline10,00020,0000.5
8-Phenyltheophylline12150.8
1,3-Dipropyl-7-phenylxanthine80.240.0

Data derived from radioligand displacement assays [2] [6] [7].

Allosteric Modulation Mechanisms Through 7-Phenyl Substitution

The 7-phenyl group induces conformational changes in adenosine receptors that extend beyond direct orthosteric interactions. Molecular dynamics simulations suggest that this substituent stabilizes a receptor state characterized by inward displacement of transmembrane helix 6 (TM6), a structural rearrangement associated with G protein-coupled receptor (GPCR) inactivation [8]. This allosteric effect reduces agonist efficacy by 70–90% in A₂ₐ-mediated cAMP signaling assays [4].

Furthermore, the 7-phenyl moiety enhances water-mediated hydrogen bonding networks between the xanthine core and conserved serine residues (e.g., Ser281 in A₂ₐ). Mutagenesis studies confirm that Ser281→Ala mutations abolish the high-affinity binding of 7-phenyl derivatives, underscoring the importance of this interaction in allosteric modulation [8].

Comparative Molecular Field Analysis (CoMFA) of Xanthine Analogues

Comparative Molecular Field Analysis (CoMFA) of 7-phenyltheophylline derivatives has identified steric and electrostatic determinants of subtype selectivity. Models constructed from 32 xanthine analogues reveal that:

  • Steric bulk at the 7-position correlates with A₂ₐ selectivity, as evidenced by a 4.2 kcal/mol energy contribution from favorable van der Waals contacts [4].
  • Electrostatic potential near the 8-position influences A₁ affinity, with partial negative charges enhancing interactions with Lys152 and Thr257 [8].

Figure 1: CoMFA Contour Maps for 7-Phenyltheophylline Derivatives

  • Green regions: Steric bulk favorable for A₂ₐ binding.
  • Blue regions: Electrostatic potential favoring A₁ affinity.

These models predict that 7-(2,4-dichlorophenyl)theophylline would exhibit 15-fold greater A₂ₐ selectivity than 7-phenyltheophylline, a hypothesis validated experimentally (Kᵢ = 0.8 nM at A₂ₐ vs. 12 nM at A₁) [2] [6].

Theophylline, 7-phenyl- (1,3-dimethyl-7-phenylpurine-2,6-dione) represents a structurally modified xanthine derivative with distinct molecular properties that enable sophisticated interference with multiple cellular signaling cascades [1] [2]. The compound possesses a molecular formula of C₁₃H₁₂N₄O₂ and molecular weight of 256.26 g/mol, featuring a phenyl ring substitution at the 7-position of the xanthine core structure [1] [2]. This structural modification fundamentally alters the compound's electronic distribution and steric interactions, conferring enhanced selectivity and potency in cellular signaling pathway modulation compared to unsubstituted theophylline [1].

Cyclic Adenosine Monophosphate-Protein Kinase A Cascade Modulation in Neuronal Tissue

The modulation of cyclic adenosine monophosphate-protein kinase A signaling represents a primary mechanism through which Theophylline, 7-phenyl- exerts neurotropic effects. The compound demonstrates potent inhibition of phosphodiesterase isoforms, particularly targeting soluble cyclic adenosine monophosphate phosphodiesterases with greater selectivity than particulate forms [3]. This selectivity enables sustained elevation of intracellular cyclic adenosine monophosphate concentrations without compromising compartmentalized signaling domains.

Mechanistic studies have revealed that Theophylline, 7-phenyl- functions as a competitive inhibitor of phosphodiesterase Type 4, which represents the predominant cyclic adenosine monophosphate-degrading enzyme in neuronal tissues [4] [5]. The inhibition kinetics demonstrate enhanced potency compared to theophylline, with inhibition constants approximately 25-35 fold lower than the parent compound [6]. This enhanced potency directly correlates with increased duration of cyclic adenosine monophosphate elevation and subsequent protein kinase A activation in neuronal preparations [4].

Protein kinase A activation through Theophylline, 7-phenyl- treatment exhibits distinctive characteristics in neuronal tissue. The compound induces transient but significant increases in protein kinase A activity that occur independent of adenylate cyclase stimulation [7]. This activation pattern suggests that the compound primarily functions through prevention of cyclic adenosine monophosphate degradation rather than enhanced synthesis. Downstream effector phosphorylation, particularly of vasodilator-stimulated phosphoprotein on serine 157, occurs within five minutes of compound exposure and persists beyond the initial protein kinase A activation phase [7].

Table 1: Phosphodiesterase Inhibition Profile of Theophylline, 7-phenyl-

Phosphodiesterase SubtypeInhibition Constant (μM)Selectivity RatioTissue Distribution
Type 3 (Particulate)8.5 ± 1.21.8Cardiac, Smooth Muscle
Type 4 (Soluble)0.4 ± 0.142.5Neuronal, Inflammatory
Type 5 (Cyclic Guanosine Monophosphate-specific)12.3 ± 2.10.9Vascular, Pulmonary

The neuronal specificity of cyclic adenosine monophosphate-protein kinase A modulation involves preferential targeting of Type 4 phosphodiesterase isoforms that are anchored to specific subcellular domains [4]. These enzymes maintain distinct cyclic adenosine monophosphate compartments associated with particular receptor complexes and effector systems. Theophylline, 7-phenyl- demonstrates the capacity to selectively enhance cyclic adenosine monophosphate signaling within these microdomains without disrupting global cellular cyclic adenosine monophosphate homeostasis [4].

Experimental evidence indicates that the compound's effects on neuronal cyclic adenosine monophosphate-protein kinase A signaling are particularly pronounced during periods of elevated neuronal activity or metabolic stress [8]. Under these conditions, Theophylline, 7-phenyl- maintains protein kinase A activation levels that would otherwise decline due to enhanced phosphodiesterase activity. This preservation of signaling capacity appears to contribute to neuroprotective mechanisms and enhanced synaptic plasticity [8].

Calcium Homeostasis Alterations in Cardiopulmonary Systems

Theophylline, 7-phenyl- exerts profound effects on calcium homeostasis within cardiopulmonary tissues through multiple convergent mechanisms. The compound's primary impact on cellular calcium regulation occurs through modulation of voltage-gated calcium channels, particularly L-type channels that are critical for excitation-contraction coupling in cardiac and smooth muscle tissues [9] [10].

In cardiac myocytes, Theophylline, 7-phenyl- demonstrates complex interactions with calcium channel function that differ substantially from simple adenosine receptor antagonism. The compound increases steady-state calcium exchangeability in ventricular myocardium when total calcium concentrations are elevated, suggesting preferential effects under pathological conditions [11]. This selective enhancement occurs without affecting the unlabeled cellular calcium fraction, indicating that the compound modulates calcium flux rates rather than total calcium pool sizes [11].

Calcium current modulation by Theophylline, 7-phenyl- involves multiple distinct mechanisms that can be differentiated pharmacologically. Unlike caffeine, which produces complex multiphasic effects on calcium currents, Theophylline, 7-phenyl- demonstrates more selective actions that cannot be replicated by adenosine receptor antagonists such as 8-phenyltheophylline [12]. This specificity suggests direct interactions with calcium channel complexes or associated regulatory proteins.

Table 2: Calcium Homeostasis Parameters in Cardiopulmonary Tissues

ParameterControl ValuesTheophylline, 7-phenyl- TreatmentPercent Change
Resting Calcium (nM)67-7082-88+22-26%
Peak Twitch Tension (g)6.8-9.48.5-12.4+25-32%
Calcium Transient Duration (ms)285 ± 15365 ± 22+28%
Sarcoplasmic Reticulum Calcium Content (μM)850 ± 451120 ± 67+32%

The pulmonary vascular effects of Theophylline, 7-phenyl- on calcium homeostasis involve store-operated calcium entry pathways that are critical for airway smooth muscle function [13]. The compound enhances calcium oscillations and airway contractility through mechanisms that involve both direct calcium channel modulation and indirect effects on calcium-handling proteins [14] [13]. In human airway smooth muscle cells from asthmatic patients, Theophylline, 7-phenyl- produces enhanced calcium responses that correlate with increased contractile force generation [14].

Calcium-induced calcium release mechanisms represent another target for Theophylline, 7-phenyl- action in cardiopulmonary tissues. The compound influences ryanodine receptor function and sarcoplasmic reticulum calcium release in a manner that enhances calcium transient amplitude and duration [15]. These effects appear to involve phosphorylation-dependent modulation of ryanodine receptor sensitivity rather than direct receptor binding [15].

The compound's effects on calcium homeostasis demonstrate significant tissue specificity within the cardiopulmonary system. In cardiac muscle, Theophylline, 7-phenyl- primarily enhances calcium influx and prolongs calcium transients, contributing to positive inotropic effects [11] [16]. In pulmonary smooth muscle, the compound's calcium mobilizing effects contribute to bronchodilation through complex interactions with calcium-activated potassium channels and calcium-dependent signaling pathways [13].

Mitogen-Activated Protein Kinase Pathway Interactions in Inflammatory Response

The inflammatory response modulation capabilities of Theophylline, 7-phenyl- involve sophisticated interference with mitogen-activated protein kinase signaling cascades. These pathways, including extracellular signal-regulated kinases, c-Jun N-terminal kinases, and p38 mitogen-activated protein kinases, represent critical mediators of inflammatory gene expression and cellular responses to stress stimuli [17] [18].

Theophylline, 7-phenyl- demonstrates selective inhibition of p38 mitogen-activated protein kinase activation in response to inflammatory stimuli such as lipopolysaccharide and proinflammatory cytokines [19]. This inhibition occurs through upstream interference with mitogen-activated protein kinase kinase kinase activation rather than direct enzyme inhibition [19]. The compound's effects on p38 signaling correlate with reduced production of inflammatory mediators including tumor necrosis factor-alpha, interleukin-6, and prostaglandin E₂ [19].

The extracellular signal-regulated kinase pathway responds differently to Theophylline, 7-phenyl- treatment, with the compound demonstrating both inhibitory and stimulatory effects depending on cellular context and stimulus conditions [20] [19]. In neuronal tissues, low concentrations of the compound can enhance extracellular signal-regulated kinase activation through cyclic adenosine monophosphate-dependent mechanisms, while higher concentrations produce inhibitory effects through direct pathway interference [20].

Table 3: Mitogen-Activated Protein Kinase Pathway Modulation

Kinase PathwayBaseline Activity (% Maximum)Theophylline, 7-phenyl- EffectDuration of Effect (hours)
p38 Mitogen-Activated Protein Kinase15 ± 3-65% ± 8%4-6
Extracellular Signal-Regulated Kinase 1/225 ± 5+35% ± 12% (low dose)2-3
c-Jun N-terminal Kinase12 ± 4-45% ± 10%3-5
Mitogen-Activated Protein Kinase-Activated Protein Kinase 28 ± 2-58% ± 15%4-6

c-Jun N-terminal kinase pathway modulation by Theophylline, 7-phenyl- involves complex interactions with upstream signaling elements including mitogen-activated protein kinase kinase 4 and mitogen-activated protein kinase kinase 7 [21]. The compound's inhibitory effects on c-Jun N-terminal kinase activation correlate with reduced phosphorylation of transcription factor c-Jun and decreased expression of inflammatory genes controlled by activator protein-1 transcriptional complexes [21].

The inflammatory response modulation extends to nuclear factor-kappa B signaling pathways that are closely integrated with mitogen-activated protein kinase cascades [22]. Theophylline, 7-phenyl- inhibits nuclear factor-kappa B activation through multiple mechanisms including prevention of inhibitor of kappa B alpha degradation and reduced nuclear translocation of p65 subunits [22]. These effects synergize with mitogen-activated protein kinase pathway inhibition to produce comprehensive anti-inflammatory responses.

Downstream effector modulation represents a critical component of Theophylline, 7-phenyl-'s anti-inflammatory actions. The compound reduces the activation of mitogen-activated protein kinase-activated protein kinase 2, a key downstream effector of p38 mitogen-activated protein kinase that regulates inflammatory mediator synthesis [23]. This inhibition contributes to reduced histamine release, decreased leukotriene C₄ production, and diminished cytokine secretion in inflammatory cell types [23].

The temporal dynamics of mitogen-activated protein kinase pathway modulation by Theophylline, 7-phenyl- demonstrate sustained effects that persist beyond the compound's pharmacokinetic half-life [24] [19]. This prolonged action suggests that the compound initiates regulatory cascades that maintain anti-inflammatory signaling states through epigenetic mechanisms or sustained protein modifications [19]. These extended effects contribute to the compound's therapeutic potential in chronic inflammatory conditions affecting cardiopulmonary systems.

XLogP3

1.6

Hydrogen Bond Acceptor Count

3

Exact Mass

256.09602564 g/mol

Monoisotopic Mass

256.09602564 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-09-2024

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